苏打石灰

描述

Soda lime is a white to grayish-white colored crystalline solid, which is a mixture of Calcium oxide and Sodium or Potassium hydroxide . It is noncombustible and miscible in water with a release of heat . It is used in granular form in closed breathing environments, like general anesthesia, submarines, rebreathers, and recompression chambers, to eliminate carbon dioxide from breathing gases .

Synthesis Analysis

The creation of soda lime involves treating slaked lime with a concentrated sodium hydroxide solution . The primary components of soda lime include calcium oxide (CaO) constituting approximately 75%, water (H2O) accounting for around 20%, sodium hydroxide (NaOH) making up about 3%, and potassium hydroxide (KOH) present at approximately 0.1% .

Molecular Structure Analysis

Soda lime is a glassy system of strong industrial interest . Molecular dynamics simulations employing an aspherical ion model that includes atomic polarization and deformation effects have been used to study the structure and diffusion properties of the system .

Chemical Reactions Analysis

(in the presence of water) . This reaction helps in eliminating carbon dioxide from breathing gases .Physical And Chemical Properties Analysis

Soda lime has several physical and chemical properties. It is an alkaline substance due to the presence of compounds like calcium hydroxide (Ca(OH)2) and sodium hydroxide (NaOH) . This property makes it effective in absorbing acidic gases . It also has certain mechanical properties such as hardness, elastic modulus, and fracture toughness .

科学研究应用

UV-Shielding in Industrial Glasses

Soda lime glass modified with UV-absorbing ions like Ce , Zn , and Mn has been studied for its potential in UV-shielding . The addition of these ions can significantly enhance the UV absorption properties of soda lime glass without inducing perceptible color changes, making it an ideal candidate for protecting biological systems from photo-aging effects caused by UV light.

Surface Functionalization for Microfabrication

Direct Laser Interference Patterning (DLIP) has been used to microfabricate and functionally modify the surface of soda lime glass . This process allows for the creation of nano/micro patterns that can alter the glass’s surface properties, such as wettability, making it super-hydrophilic. These modified surfaces have applications in industries like microelectronics, photovoltaics, and biomedical devices.

Medical and Surgical Applications

Soda lime’s ability to absorb carbon dioxide is highly valued in medical and surgical procedures . It is commonly used in anesthesia machines and rebreathers to remove CO2 from breathing gases, ensuring the safety and effectiveness of various medical interventions.

Desiccant for Moisture Control

As a powerful drying agent, soda lime is employed in commercial and industrial settings to control humidity and moisture . Its high affinity for water vapor makes it an essential component in systems requiring stringent moisture regulation.

Gas Mask Construction

The CO2 absorption properties of soda lime also make it useful in the construction of gas masks . Soda lime canisters are used to scrub out toxic gases and provide breathable air, a critical feature for personal protective equipment in hazardous environments.

作用机制

Target of Action

Soda lime, a mixture of sodium hydroxide (NaOH) and calcium oxide (CaO), is primarily used to eliminate carbon dioxide (CO2) from breathing gases . Its primary target is the carbon dioxide present in exhaled gases in various recirculating breathing environments such as general anesthesia, submarines, rebreathers, and hyperbaric chambers .

Mode of Action

The mode of action of soda lime involves a chemical reaction with carbon dioxide. The overall chemical reaction is:

CO2+Ca(OH)2→CaCO3+H2O+heatCO_2 + Ca(OH)_2 \rightarrow CaCO_3 + H_2O + heat CO2+Ca(OH)2→CaCO3+H2O+heat

Each mole of CO2 reacts with one mole of calcium hydroxide and produces one mole of water . This reaction can be considered as a strong-base-catalysed, water-facilitated reaction .

Biochemical Pathways

The biochemical pathway involved in the action of soda lime is the carbonation reaction. This reaction involves the conversion of carbon dioxide (CO2) into calcium carbonate (CaCO3) and water (H2O). The reaction is exothermic, releasing heat .

Pharmacokinetics

For instance, soda lime granules are used in anesthesia machines and other breathing circuits, and their size and surface area can affect the rate of the carbonation reaction .

Result of Action

The result of soda lime’s action is the removal of carbon dioxide from the breathing environment, preventing carbon dioxide retention and, eventually, carbon dioxide poisoning . This is crucial in closed or semi-closed breathing environments where fresh air exchange is limited.

Action Environment

The efficacy and stability of soda lime are influenced by environmental factors. For instance, in larger settings like recompression chambers or submarines, a fan is employed to ensure a continuous flow of gas through the scrubbing canister . Additionally, soda lime’s ability to absorb CO2 can be affected by humidity and temperature . It’s also worth noting that soda lime is non-combustible on its own but starts decomposing on heating, producing toxic fumes .

安全和危害

未来方向

Soda lime has potential for future growth and trends in the market . Surface functionalization through nano/micropatterning can further enhance glasses’ surface properties, expanding their applicability into new fields . Ballistic models of soda-lime glass can aid in the development and optimization of transparent armor systems .

属性

IUPAC Name |

sodium;oxocalcium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.Na.H2O.O/h;;1H2;/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAUNKAZQWMVFY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

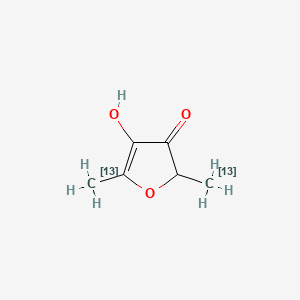

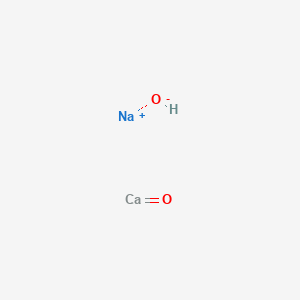

[OH-].O=[Ca].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaHNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Soda lime, solid is generally a white to grayish white colored solid. It is the mixture of calcium hydroxide and sodium or potassium hydroxide, both corrosive materials. It is noncombustible and soluble in water with release of heat. It is corrosive to metals and tissue. | |

| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Soda lime | |

CAS RN |

8006-28-8 | |

| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4447 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Soda lime [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soda lime, with more than 4% sodium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)